molecular formula C5H13NO5S B15181354 oxolan-2-ylmethanamine;sulfuric acid CAS No. 72088-83-6

oxolan-2-ylmethanamine;sulfuric acid

Cat. No.: B15181354
CAS No.: 72088-83-6
M. Wt: 199.23 g/mol
InChI Key: YAVQDQTYWVDWAP-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethanamine (tetrahydrofuran-2-ylmethanamine) is an amine derivative featuring a tetrahydrofuran (oxolan) ring attached to a methanamine group. When combined with sulfuric acid, it forms a compound that may act as a salt, catalyst, or intermediate in organic synthesis. Sulfuric acid (H₂SO₄) is a strong mineral acid widely used in industrial and laboratory settings for its acidic, dehydrating, and catalytic properties. The combination of oxolan-2-ylmethanamine with sulfuric acid likely leverages the amine’s nucleophilic character and the acid’s catalytic efficiency in reactions such as condensation, cyclization, or salt formation .

Sulfuric acid’s involvement in such systems often enhances reaction kinetics or stabilizes intermediates through protonation.

Properties

CAS No.

72088-83-6

Molecular Formula

C5H13NO5S

Molecular Weight

199.23 g/mol

IUPAC Name

oxolan-2-ylmethanamine;sulfuric acid

InChI

InChI=1S/C5H11NO.H2O4S/c6-4-5-2-1-3-7-5;1-5(2,3)4/h5H,1-4,6H2;(H2,1,2,3,4)

InChI Key

YAVQDQTYWVDWAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolan-2-ylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of oxolane with an appropriate amine source under acidic conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of oxolan-2-ylmethanamine;sulfuric acid involves large-scale chemical reactions under controlled conditions. The process may include the use of reactors, distillation units, and purification systems to ensure the compound is produced efficiently and to high purity standards.

Chemical Reactions Analysis

Oxolan-2-ylmethanamine;sulfuric acid undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form oxolan-2-ylmethanamine oxide.

  • Reduction: : Reduction reactions can convert the compound to simpler amines or alcohols.

  • Substitution: : Substitution reactions can replace functional groups on the oxolane ring with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxolan-2-ylmethanamine oxide, simpler amines, alcohols, and substituted oxolane derivatives.

Scientific Research Applications

Oxolan-2-ylmethanamine;sulfuric acid has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various medical applications.

  • Industry: : Employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which oxolan-2-ylmethanamine;sulfuric acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Sulfuric Acid-Based Compounds

Catalytic Performance

Oxolan-2-ylmethanamine; sulfuric acid can be compared to other sulfuric acid-modified catalysts, such as Alumina Sulfuric Acid (ASA) and Tungstate Sulfuric Acid (TSA) . These solid, heterogeneous catalysts are eco-friendly alternatives to traditional liquid acids.

Catalyst Reaction Example Yield Reaction Time Reusability Reference
ASA (Alumina Sulfuric Acid) Synthesis of 1,4-dihydropyridines 85–95% 2–4 hours 5 cycles
TSA (Tungstate Sulfuric Acid) α-Aminonitrile synthesis 90–98% 1–3 hours 7 cycles
Oxolan-2-ylmethanamine; H₂SO₄ Inferred: Condensation reactions N/A N/A N/A

Key Findings :

  • ASA and TSA excel in reusable, solvent-free reactions under microwave irradiation, achieving high yields .
  • Nano-ASA outperforms bulk ASA in α-aminonitrile synthesis due to higher surface area and reactivity .
  • Oxolan-2-ylmethanamine’s amine group may offer unique selectivity in nucleophilic reactions, but its catalytic role requires further study.
Structural and Functional Analogues

Oxolan derivatives with sulfur-containing groups or catalytic motifs provide additional insights:

Compound Structure Application Molecular Weight Reference
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid Tetrahydrofuran + thioether + carboxylic acid Pharmaceutical intermediates 176.23 g/mol
2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid Tetrahydrofuran + thioether + benzoic acid Organic synthesis 238.31 g/mol
Oxolan-2-ylmethanamine; H₂SO₄ Tetrahydrofuran + methanamine + H₂SO₄ Inferred: Catalysis/salt formation N/A

Key Findings :

  • Sulfur-containing oxolan derivatives (e.g., thioethers) are prevalent in drug design due to their stability and bioactivity .
  • The absence of sulfur in oxolan-2-ylmethanamine; H₂SO₄ suggests a different mechanistic pathway, possibly emphasizing acid-base interactions.

Comparative Analysis of Sulfuric Acid’s Role

Sulfuric acid’s behavior varies significantly depending on its form:

Property Concentrated H₂SO₄ Dilute H₂SO₄ ASA/TSA Oxolan-2-ylmethanamine; H₂SO₄
Acidity Extreme (pH < 1) Moderate (pH ~1–2) Moderate Dependent on protonation state
Dehydration Capacity High Low Low Likely low
Recyclability Poor Poor High (5–7 cycles) Unknown
Typical Use Esterification, alkylation Hydrolysis, pH adjustment Green synthesis Inferred: Acid-catalyzed reactions

Key Insights :

  • ASA/TSA mitigate corrosion and waste issues associated with liquid H₂SO₄ .
  • Oxolan-2-ylmethanamine; H₂SO₄ may combine the amine’s directing effects with acid catalysis, but its recyclability remains unverified.

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